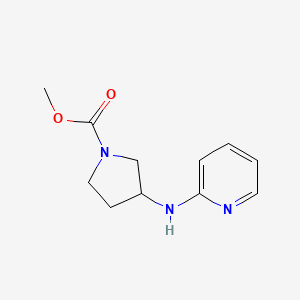![molecular formula C16H20FN3O2S B7592015 N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide is a chemical compound that belongs to the family of pyrazole sulfonamide derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications, especially in the field of cancer treatment.
Mechanism of Action
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival, such as carbonic anhydrase IX and XII. It also targets the HIF-1α pathway, which is involved in the regulation of cell metabolism and survival under hypoxic conditions. By inhibiting these pathways, N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide can induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can induce the downregulation of certain proteins involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. It can also inhibit the activity of carbonic anhydrase IX and XII, which are involved in regulating the pH of the tumor microenvironment. Additionally, it can induce the activation of caspase-3 and PARP, which are involved in the induction of apoptosis.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has several advantages for lab experiments. It has been shown to have potent anticancer activity, making it a promising candidate for further research and development. Additionally, it has been studied for its potential use as a diagnostic tool for cancer detection. However, it also has some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to investigate its potential side effects and toxicity.
Future Directions
There are several future directions for the research and development of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for enhanced anticancer activity. Additionally, further studies are needed to investigate its potential use as a diagnostic tool for cancer detection. Furthermore, its potential use in other diseases, such as inflammatory disorders and infectious diseases, should also be explored. Finally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide involves the reaction of 1-(2-fluorophenyl)ethylamine with cyclopropyl isocyanate, followed by the addition of 4-chlorosulfonylphenyl hydrazine to form the pyrazole ring. The resulting product is then purified through column chromatography to obtain the desired compound.
Scientific Research Applications
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has been investigated for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-19-11-14(10-18-19)23(21,22)20(13-8-9-13)12(2)15-6-4-5-7-16(15)17/h4-7,10-13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDBLNRLUWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)



![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)



![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)


